AlPhos
Description
AlPhos as a Biaryl Monophosphine Ligand in Organic Synthesis
This compound is characterized as a biaryl monophosphine ligand, belonging to a class of ligands widely recognized for their utility in homogeneous catalysis. The structure of this compound incorporates bulky substituents on the phosphorus atom and a biaryl framework. This design is crucial to its performance, influencing its electronic and steric properties, which in turn affect its coordination behavior with transition metals and the stability and reactivity of the resulting catalytic species. Biaryl phosphine (B1218219) ligands, including this compound, are often referred to as "Buchwald ligands" due to pioneering work in this area. sigmaaldrich.com
Foundational Role in Transition Metal-Catalyzed Organic Transformations
This compound plays a foundational role in various transition metal-catalyzed organic transformations, significantly advancing the scope and efficiency of these reactions. Its application is particularly prominent in palladium-catalyzed processes. sigmaaldrich.comfishersci.be
One significant application of this compound is in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-nitrogen bonds. sigmaaldrich.comfishersci.be Beyond C-N coupling, this compound has also been successfully employed in the palladium-catalyzed C-S cross-coupling of thiols with aromatic electrophiles for the synthesis of aryl thioethers. sigmaaldrich.comfishersci.be
A particularly noteworthy contribution of this compound is in the field of regioselective aryl fluorination catalyzed by palladium. sigmaaldrich.comwikipedia.orgwikipedia.orgfishersci.fi The preparation of fluorine-containing aromatic compounds is a long-standing challenge in organic synthesis, crucial for the pharmaceutical and agrochemical industries. wikipedia.orgfishersci.fi Traditional methods and even earlier transition metal-catalyzed approaches often faced limitations such as harsh conditions, poor selectivity, and the formation of undesirable regioisomers. wikipedia.orgfishersci.fiheraeus-precious-metals.com
Research has demonstrated that this compound enables the room-temperature palladium-catalyzed fluorination of various activated aryl and heteroaryl triflates. wikipedia.orgwikipedia.orgfishersci.fi Furthermore, it facilitates the conversion of aryl triflates and bromides that are prone to yielding mixtures of regioisomeric aryl fluorides with other palladium catalysts, to the desired aryl fluorides with high regioselectivity. wikipedia.orgwikipedia.orgfishersci.fi This enhanced reactivity and selectivity observed with this compound are attributed to its specific ligand structure and its influence on key steps of the catalytic cycle, such as reductive elimination from palladium(II) complexes. wikipedia.orgfishersci.fi Studies involving solid-state structures of palladium(II) complexes with this compound and density functional theory (DFT) calculations have provided insights into the origin of this improved performance. wikipedia.orgfishersci.fi
This compound is often utilized in the form of stable palladium precatalysts, such as [(L1Pd)₂·COD] (where L1 represents this compound), which can be easily isolated and stored, simplifying their handling and application in catalytic reactions. wikipedia.org The design of biaryl monophosphine ligands like this compound, which coordinate to the palladium center in a bidentate fashion through both the phosphine and a carbon atom of the adjacent aromatic ring, is believed to play a role in stabilizing reactive intermediates and promoting the desired catalytic pathway. sigmaaldrich.comwikipedia.orgfishersci.fi
Structure
2D Structure
Properties
IUPAC Name |
bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWIRDZSIXWCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67F4OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Alphos
Direct Synthetic Routes from Precursor Compounds
Direct synthetic routes for AlPhos typically involve the coupling of molecular fragments that constitute the final ligand structure. Given the ligand's IUPAC name, precursors would include a phosphine (B1218219) component bearing the adamantyl groups and a highly substituted biaryl system incorporating the methoxy, isopropyl, and fluorinated butylphenyl moieties nih.govsigmaaldrich.com.
Ligand Exchange Strategies in this compound Synthesis
Ligand exchange is another strategy that can be relevant in the context of utilizing or preparing this compound, particularly in the formation of its metal complexes. While direct synthesis builds the ligand molecule itself, ligand exchange involves the displacement of one ligand by another from a metal center. In the case of this compound, this strategy is more commonly discussed in the context of preparing palladium complexes where this compound replaces existing ligands smolecule.com.
Research has explored ligand exchange processes on palladium oxidative addition complexes. While some bulkier phosphines like this compound were noted as not successfully exchanging with certain very bulky ligands in a specific study, indicating the influence of steric factors, the general principle of ligand exchange is a valuable tool in organometallic chemistry for accessing complexes with desired ligand sets nih.govfiveable.me. This allows for the in situ generation of active catalytic species or the isolation of well-defined precatalysts containing the this compound ligand nih.gov. The ability of this compound to replace less effective ligands in palladium complexes highlights its strong coordinating ability and its role in enabling specific catalytic transformations smolecule.com.
Optimization of Synthetic Pathways for Research Purity and Yield
Optimization of synthetic pathways for this compound is critical to ensure the high purity and yield necessary for its performance as a ligand in catalysis smolecule.com. Impurities can poison metal catalysts or lead to undesired side reactions, while low yields make the synthesis economically unviable for research and potential industrial applications.
Alphos Mediated Catalytic Transformations
Fluorination of Activated Aryl Triflates and Bromides
AlPhos-supported palladium catalysts enable the regioselective fluorination of activated aryl triflates and bromides. wikipedia.orgchemrxiv.orgchemrxiv.orgmit.educenmed.com This transformation is particularly valuable because it allows for the synthesis of aryl fluorides with high regioselectivity, minimizing the formation of undesired isomeric byproducts that can complicate purification. sigmaaldrich.comacs.orgnih.govmit.edumit.edu The reaction can often be conducted at room temperature, further highlighting the effectiveness of the this compound ligand in promoting this challenging C-F bond formation. acs.orgnih.govmit.edumit.edu
Palladium-Catalyzed Regioselective Carbon-Fluorine Bond Formation (Aromatic Fluorination)
Achievement of High Regioselectivity
This compound has been shown to facilitate palladium-catalyzed reactions with high regioselectivity, particularly in the fluorination of aryl triflates and bromides acs.orgacs.orgnih.govresearcher.lifemit.edu. Regioselectivity is a critical aspect of organic synthesis, ensuring that reactions occur at a specific site on a molecule when multiple reactive sites are available libretexts.orgmdpi.com. In the context of aryl fluorination, previous methods often led to mixtures of regioisomeric aryl fluorides, complicating purification and limiting the applicability of the reaction . The use of this compound as a ligand allows for the conversion of aryl triflates and bromides to the desired aryl fluorides with high regioselectivity, often exceeding 100:1 for the desired isomer acs.org. This enhanced selectivity is attributed, in part, to the design of the ligand and its interaction with the palladium center, which influences the C-F reductive elimination step acs.orgnih.gov. Density functional theory (DFT) calculations have provided insights into the origin of this enhanced reactivity and selectivity, suggesting that the ligand's structure impacts the transition state of the reductive elimination acs.orgnih.gov.
Room Temperature Reaction Feasibility
A significant advantage of using this compound in palladium-catalyzed transformations is the feasibility of conducting reactions at room temperature nih.govsmolecule.comacs.orgacs.orgmit.edu. Many traditional cross-coupling reactions require elevated temperatures, which can lead to undesired side reactions, decomposition of reactants or products, and reduced functional group tolerance nih.gov. This compound, as a biaryl monophosphine ligand, contributes to the formation of highly active palladium catalysts that can overcome the energy barriers of key catalytic steps, such as oxidative addition and reductive elimination, under milder thermal conditions wikipedia.orgacs.orgnih.gov. For instance, this compound enables the room-temperature palladium-catalyzed fluorination of various activated (hetero)aryl triflates acs.orgacs.orgmit.edu. While some room temperature reactions with this compound may require longer reaction times, increasing the temperature can accelerate the transformation acs.org. The ability to perform these reactions at room temperature expands the substrate scope to include compounds that are sensitive to heat nih.gov.
Palladium-Catalyzed Carbon-Sulfur Cross-Coupling
This compound has been successfully employed as a ligand in palladium-catalyzed carbon-sulfur (C-S) cross-coupling reactions wikipedia.orgsigmaaldrich.com. The formation of C-S bonds is a crucial transformation in organic synthesis, providing access to aryl thioethers and related sulfur-containing compounds that are prevalent in pharmaceuticals and agrochemicals nih.govmdpi.comresearchgate.netorganic-chemistry.orgresearchgate.net. Palladium-catalyzed C-S coupling offers a powerful method for constructing these bonds nih.govorganic-chemistry.org.
Synthesis of Aryl Thioethers from Thiols and Aromatic Electrophiles
This compound-ligated palladium catalysts are effective in the synthesis of aryl thioethers from thiols and aromatic electrophiles wikipedia.orgsigmaaldrich.com. This transformation involves the cross-coupling of a thiol (RSH) with an aryl halide or pseudohalide (ArX) in the presence of a palladium catalyst and a base nih.govorganic-chemistry.orgorganic-chemistry.org.
The general reaction can be represented as:
Ar-X + R-SH + Base --[Pd/AlPhos]--> Ar-S-R + Base·HX
Where Ar is an aryl group, R is an alkyl or aryl group, and X is a halide or pseudohalide leaving group.
Previous approaches to palladium-catalyzed C-S coupling often relied on chelating bisphosphine ligands nih.gov. However, studies have shown that monophosphine ligands, including this compound, can also be highly effective in promoting these reactions under mild conditions with soluble bases nih.gov. This compound-bound precatalysts have demonstrated promising results in the coupling of aryl bromides with thiols, including aromatic thiols nih.gov.
Research findings indicate that this compound-based catalysts can facilitate the formation of aryl thioethers in good yields nih.gov. For example, in the coupling of a model aryl bromide with 4-methoxythiophenol, an this compound-bound precatalyst provided a notable yield of the C-S coupled product nih.gov. The ability of this compound to support efficient C-S coupling at room temperature with soluble bases highlights its utility in developing milder and more practical synthetic methodologies nih.gov.
While specific detailed data tables for this compound-catalyzed C-S coupling from the search results are limited to general statements about yields and scope nih.gov, the literature confirms its application in this area wikipedia.orgsigmaaldrich.comwikiwand.com.
Mechanistic Insights into Alphos Catalysis
Proposed Catalytic Cycles and Key Intermediates
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving sequential oxidative addition, transmetalation, and reductive elimination steps. In AlPhos-catalyzed reactions, specific intermediates and pathways have been identified that contribute to its efficacy. The general catalytic cycle for palladium-catalyzed coupling of aryl (pseudo)halides with amines involves a monoligated Pd(0) catalyst, an oxidative addition (OA) complex, an amine-bound OA complex, and an amido complex. chemrxiv.org
Oxidative Addition Step Characterization
The oxidative addition step, where the palladium catalyst inserts into the aryl-halide or aryl-pseudohalide bond, is a crucial initial stage in the catalytic cycle. arkat-usa.org The nature of the ligand plays a significant role in facilitating this step. Bulky and electron-rich phosphine (B1218219) ligands, such as this compound, are known to promote the formation of monoligated LPd(0) species, which are essential for the oxidative addition of Pd(0) to challenging bonds like carbon-chlorine bonds. arkat-usa.org Studies have shown that the oxidative addition of aryl halides and triflates to Pd(BINAP)2 leads to the structural characterization of the product from aryl triflate addition in the presence of an amine. berkeley.edu The oxidative addition of Au(I) with Ar-I to a Au(III) complex can occur quickly at low temperatures with bidentate ligands. researchgate.net
Reductive Elimination Pathways (C-F and C-N Bond Formation)
Reductive elimination is the bond-forming step in the catalytic cycle, where the functionalized product is released and the catalyst is regenerated. For this compound-catalyzed reactions, this step is particularly relevant for the formation of C-F and C-N bonds.
C-F bond formation through reductive elimination from palladium centers is known to be challenging due to the strength of the C-F bond and the nature of the palladium-fluoride intermediate. , pku.edu.cn, acs.org, acs.org, researchgate.net The development of efficient C-F bond-forming processes has lagged behind other cross-coupling reactions. , acs.org, researchgate.net this compound, however, has been shown to facilitate regioselective and room-temperature Ar-F bond formation from aryl triflates and bromides. , acs.org This suggests that this compound plays a key role in enabling the challenging C-F reductive elimination from LPd(II)(Ar)F intermediates. Theoretical analyses of reductive elimination steps in other systems, such as from Bi(V) difluorides, have explored possible pathways and the influence of substituents. acs.org
For C-N bond formation, this compound is recognized for its effectiveness in facilitating the Buchwald-Hartwig cross-coupling reaction, enabling the formation of carbon-nitrogen bonds from aryl halides and amines, often under mild conditions. smolecule.com The reductive elimination of amines from arylpalladium amides has been a subject of mechanistic studies. berkeley.edu The ability of this compound-supported catalysts to couple primary amines and amides with various aryl electrophiles using a weak base like DBU highlights its utility in C-N coupling. nih.gov
Role of Amine-Base Exchange in Catalytic Turnover
The presence of a base is often crucial in this compound-catalyzed C-N coupling reactions, particularly for the deprotonation of the amine nucleophile. chemrxiv.org Studies investigating the mechanism of Buchwald-Hartwig amination assisted by organic bases like DBU have shown that the base can influence the catalytic cycle. acs.org, chemrxiv.org, chemrxiv.org In some cases, the base can bind to the palladium center, and an amine-base exchange process at palladium can be the turnover-limiting step. chemrxiv.org The relative nucleophilicity of the base compared to that of the amine can impact the rate-limiting step. chemrxiv.org, chemrxiv.org The use of soluble organic amine bases in Pd-catalyzed C-N cross-coupling reactions has provided alternatives to traditional heterogeneous conditions, although their precise mechanistic function at the molecular level is still being investigated. chemrxiv.org, chemrxiv.org
Steric and Electronic Influence of the this compound Ligand on Reactivity
The performance of this compound as a ligand in catalysis is intrinsically linked to its steric and electronic properties, which influence its interaction with the metal center and the reacting substrates.
Impact of Ligand Bulk on Catalyst Performance
This compound is characterized as a hindered terphenyl phosphine ligand. amazonaws.com The steric bulk of a ligand plays a significant role in controlling the coordination environment around the metal center and influencing the accessibility of substrates. wikipedia.org Bulky ligands can favor the formation of monoligated palladium species, which are often more reactive in oxidative addition. arkat-usa.org, nih.gov The steric hindrance provided by ligands like this compound can also help overcome catalyst deactivation pathways, such as tight binding of certain bases to the metal center. acs.org, researchgate.net While bulkier phosphines can be challenging to incorporate into some precatalyst designs, advanced generations of precatalysts have been developed to accommodate them. sigmaaldrich-jp.com, sigmaaldrich.com The steric effects of substituents can influence reaction rates, with larger groups sometimes accelerating transformations like reductive elimination. acs.org, nih.gov
Origins of Selectivity in this compound-Catalyzed Reactions
This compound (a biaryl monophosphine ligand) has demonstrated significant utility in palladium-catalyzed reactions, particularly in achieving enhanced selectivity. The design of the ligand plays a crucial role in controlling the outcome of these transformations. Theoretical calculations and structural analysis of palladium complexes bearing the this compound ligand have provided valuable insights into the factors governing both regioselectivity and stereoselectivity. acs.orgnih.gov The ability of this compound to promote desired reaction pathways while suppressing the formation of undesired isomers is a key aspect of its catalytic efficiency. sigmaaldrich.com
Regioselectivity in Fluorination Reactions
Palladium-catalyzed aromatic fluorination using inorganic fluoride (B91410) salts has historically faced challenges, including the formation of regioisomers. nih.govresearchgate.netresearchgate.net this compound has been shown to enable highly regioselective palladium-catalyzed fluorination of various activated (hetero)aryl triflates and bromides, even for substrates prone to yielding mixtures of regioisomers with other catalysts. acs.orgnih.govsigmaaldrich.com
Mechanistic investigations, including density functional theory (DFT) calculations, have been employed to understand the origin of this enhanced regioselectivity in this compound-catalyzed fluorination. acs.orgnih.govresearchgate.netresearchgate.net One proposed mechanism for palladium-catalyzed aromatic fluorination involves an ortho-deprotonation pathway, but this mechanism alone does not fully explain the observed regioselectivity, particularly the lack of ortho product formation from para and meta substrates. researchgate.net
A theoretical study involving detailed mechanistic investigation and microkinetic analysis suggests that the formation of regioisomers occurs via unimolecular ortho-elimination of HF. researchgate.net The study highlights that the rotation of the aryne coordinated to the palladium center, which would lead to the ortho product, faces a high free energy barrier. researchgate.net This barrier is attributed to steric repulsion with the adamantane (B196018) group of the this compound ligand. researchgate.net This steric hindrance effectively impedes the formation of the ortho product from para and meta substrates, thereby allowing for the selective formation of the ortho product specifically from ortho substrates. researchgate.net
Ligand features that increase ligand-substrate repulsion and create a negative charge around the fluoride ion bonded to palladium are important for achieving high regioselectivity. researchgate.netresearchgate.net While this compound exhibits these features and significantly improves regioselectivity compared to previous ligands, ongoing research explores even more effective ligands that can completely suppress regioisomer formation in challenging cases, such as the fluorination of 4-bromoanisole (B123540). researchgate.netresearchgate.net These newer ligands are predicted to decrease free energy barriers compared to catalysis involving this compound. researchgate.netresearchgate.net
The ability of this compound to facilitate room-temperature fluorination of certain substrates also contributes to improved regioselectivity, as lower temperatures can reduce the formation of undesired regioisomers. acs.orgsigmaaldrich.com
Table 1: Illustrative Examples of this compound-Catalyzed Regioselective Fluorination
| Substrate (Example) | This compound Catalyst | Temperature | Regioselectivity | Reference |
| Activated Aryl Triflates | Pd/AlPhos | Room Temperature | High | acs.orgnih.govsigmaaldrich.com |
| Aryl Bromides prone to regioisomers | Pd/AlPhos | Lower Temperatures | High/Reduced Isomer Formation | acs.orgsigmaaldrich.com |
| p-Bromoanisole (Theoretical Study) | Pd/AlPhos | - | Regioisomer formation observed | researchgate.netresearchgate.net |
| p-Bromoanisole (with optimized ligand L5, theoretical) | Pd/L5 | - | Regioisomer formation suppressed | researchgate.netresearchgate.net |
Stereoselectivity Considerations
While the provided search results focus heavily on the regioselectivity aspects of this compound-catalyzed fluorination, the concept of stereoselectivity in catalysis is also relevant in the context of ligand design and mechanistic understanding. Stereoselectivity refers to the preference for the formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com This can include diastereoselectivity (preference for one diastereomer) and enantioselectivity (preference for one enantiomer). masterorganicchemistry.comnih.gov
Although the direct application of this compound specifically for achieving high stereoselectivity in reactions like asymmetric synthesis is not explicitly detailed in the provided search snippets, the general principles governing stereocontrol in metal-catalyzed reactions with chiral ligands are applicable. The structure of the ligand, particularly its chirality and steric bulk, plays a critical role in influencing the stereochemical outcome of a reaction by creating a chiral environment around the metal center. nih.govresearchgate.netrsc.orgnih.gov
In palladium-catalyzed reactions, including cross-coupling processes where ligands like this compound are employed, the ligand can influence stereoselectivity in various steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. libretexts.org For instance, in Heck reactions, the migratory insertion step can control both stereo- and regioselectivity, with regioselectivity often governed by steric factors in neutral palladium complexes and electronic factors in cationic complexes. libretexts.orgorganic-chemistry.org Chiral ligands have been shown to transfer their chiral information to the substrates, leading to stereoselective product formation. libretexts.org
While this compound is primarily discussed in the context of regioselectivity in fluorination and its role as a ligand in various cross-coupling reactions grafiati.comwikipedia.org, its specific contributions to inducing or controlling stereoselectivity in asymmetric transformations would require further investigation beyond the provided search results. However, the design principles of bulky, electron-rich biaryl phosphine ligands like this compound are generally aimed at enhancing catalyst efficiency and selectivity, which can encompass stereochemical control in appropriate reaction systems. nih.gov The ability to control multiple aspects of selectivity, including regio-, diastereo-, and enantioselectivity, is a key challenge and area of research in catalysis. nih.govresearchgate.net
Computational and Theoretical Studies of Alphos Complexes
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been a powerful tool for probing the nature of AlPhos complexes, offering a theoretical framework to understand their electronic structure and reactivity. acs.orgacs.orgnih.govnih.govacs.orgmit.edumit.edunih.govresearchgate.net
Structural Analysis of this compound-Metal Complexes (e.g., Pd(II) complexes)
DFT calculations have been utilized for the structural analysis of various this compound-metal complexes, including those with palladium(II) and ruthenium. acs.orgnih.govacs.orgnih.gov These computational studies complement experimental techniques like X-ray crystallography to provide a comprehensive understanding of the molecular geometries. Analysis of solid-state structures of several Pd(II) complexes with this compound, alongside DFT calculations, has been instrumental in understanding their properties. nih.govacs.orgmit.edumit.eduacs.org For instance, in ruthenium complexes, DFT studies have examined the structure of complexes like [Ru(AlMePhos)(CO)₃] (1) and the cationic [Ru(this compound)(CO)₃]⁺ (4). acs.orgnih.govnih.govresearcher.life The Ru-Al distance in complex 4 (2.5334(16) Å) was found to be significantly shorter than that in complex 1 (2.6578(6) Å), which is consistent with the enhanced Lewis acidity of the [this compound]⁺ ligand in complex 4. acs.orgacs.orgnih.govnih.govresearcher.liferesearchgate.netresearchgate.net
Elucidation of Reaction Pathways and Transition States
DFT calculations are valuable for mapping out reaction pathways and identifying transition states, which are critical for understanding reaction mechanisms. acs.orgnih.govnih.govlidsen.comdergipark.org.trresearchgate.netnih.gov In the context of this compound chemistry, DFT has been used to define mechanisms, such as the H₂ addition to ruthenium complexes bearing AlMePhos, and predict facile hydride exchange, which was also observed experimentally. acs.orgnih.govresearcher.life The ability of DFT to characterize intermediates and transition states provides detailed insights into how reactions involving this compound complexes proceed at a molecular level.
Prediction of Reactivity and Selectivity Trends
Computational studies, particularly DFT, play a significant role in predicting and understanding the reactivity and selectivity trends of this compound-catalyzed reactions. acs.orgacs.orgnih.govoptibrium.commit.edunih.govchem8.orgrsc.org For example, DFT calculations have helped to elucidate the origin of the enhanced reactivity and high regioselectivity observed when this compound is used as a ligand in Pd-catalyzed fluorination reactions of aryl triflates and bromides. nih.govacs.orgmit.edumit.eduacs.orgresearcher.life The Lewis acidity of the [this compound]⁺ ligand, as assessed through computational methods, is directly linked to the observed reactivity patterns. acs.orgacs.orgnih.govresearcher.liferesearchgate.netresearchgate.net
Advanced Electronic Structure Analysis
Advanced electronic structure analysis techniques provide a deeper understanding of the bonding interactions and electronic properties within this compound complexes. mit.edumit.edunih.govresearchgate.net
Quantitative Assessment of Ligand Lewis Acidity (e.g., [this compound]⁺)
Electronic structure analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis with the Extended Transition State method (EDA-ETS), have been employed to quantitatively assess the Lewis acidity of ligands like [this compound]⁺. acs.orgacs.orgnih.govresearcher.liferesearchgate.netresearchgate.net These analyses have shown that the Lewis acidity increases along the series of pincer ligands ZnPhos < AlMePhos < [this compound]⁺. acs.orgacs.orgnih.govresearcher.liferesearchgate.netresearchgate.net This enhanced Lewis acidity of the cationic [this compound]⁺ ligand is supported by experimental observations, such as a blue shift in the νCO stretching frequencies in ruthenium complexes upon methyl abstraction, and is consistent with shorter Ru-Al bond distances. acs.orgacs.orgnih.govresearcher.liferesearchgate.netresearchgate.net
| Ligand | Relative Lewis Acidity |
| ZnPhos | Least Acidic |
| AlMePhos | More Acidic |
| [this compound]⁺ | Most Acidic |
Kinetic Analysis of Alphos Catalyzed Reactions
Determination of Reaction Rate Laws
The rate law of a catalyzed reaction describes the relationship between the reaction rate and the concentrations of reactants, products, and the catalyst. vaia.comstudymind.co.uksavemyexams.com Unlike uncatalyzed reactions, the rate law for a catalyzed process explicitly includes the catalyst concentration. vaia.com The specific form of the rate law is determined experimentally and can provide valuable information about the reaction mechanism. acs.orgstudymind.co.ukuomus.edu.iq
In AlPhos-catalyzed reactions, the rate law can be influenced by various factors, including the concentrations of the aryl substrate, the amine or fluoride (B91410) nucleophile, the base, and the palladium catalyst. Studies on Pd-catalyzed C-N coupling reactions facilitated by organic bases, including those employing this compound, have utilized techniques like ¹⁹F NMR to analyze kinetic behavior. mit.educhemrxiv.org These investigations have shown that the influence of base concentration on the reaction rate can be positive or negative, depending on the base's binding properties. mit.educhemrxiv.org For instance, in aniline (B41778) coupling reactions using DBU as the base, a negative first-order dependence on DBU concentration has been observed. chemrxiv.org Conversely, a positive, linear effect (first-order dependence) on the total palladium concentration has been noted. chemrxiv.org The reaction rate has also been shown to be affected by the electronic nature of the aryl triflate substrate, with faster rates observed for electronically neutral substrates compared to electron-rich or electron-deficient ones. mit.edu
Here is a sample data representation based on reported kinetic observations in this compound-catalyzed C-N coupling:
| Species | Observed Reaction Order (Example) |
| Aryl Triflate | Affected by electronic nature |
| Amine Nucleophile | Involved in rate-limiting step |
| Organic Base (DBU) | -1 (negative first order) |
| Palladium Catalyst | +1 (first order) |
Note: The specific reaction orders can vary depending on the precise reaction conditions and substrates.
Identification of Rate-Determining and Turnover-Limiting Steps
For this compound-catalyzed reactions, kinetic studies, often combined with computational methods like Density Functional Theory (DFT) and microkinetic modeling, have been used to pinpoint the RDS and TLS. researchgate.netresearchgate.netresearchgate.netresearchgate.net In Pd-catalyzed C-N coupling reactions using this compound, the turnover-limiting step has been proposed to be dependent on the relative nucleophilicity of the base compared to that of the amine. mit.educhemrxiv.org In some cases, the dissociation of the organic base from an off-cycle intermediate has been identified as the turnover-limiting step. nih.gov This highlights a challenge in weak base amination reactions involving strongly coordinating Lewis basic reagents. nih.gov
In the context of Pd-catalyzed aromatic fluorination with this compound, computational studies involving microkinetic analysis have suggested that the reductive elimination step can be the rate-determining step, with a significant free energy barrier. researchgate.netresearchgate.net Other potential rate-limiting steps in related palladium-catalyzed cross-coupling reactions include oxidative addition or transmetalation, depending on the specific reaction conditions and substrates. nih.govresearchgate.net
Here is a conceptual representation of potential rate-limiting steps in this compound-catalyzed reactions:
| Reaction Type | Potential Rate-Limiting Steps |
| C-N Coupling | Base dissociation, Step dependent on relative base/amine nucleophilicity mit.educhemrxiv.orgnih.gov |
| Aromatic Fluorination | Reductive elimination researchgate.netresearchgate.net |
| General Cross-Coupling | Oxidative addition, Transmetalation nih.govresearchgate.net |
Mechanistic Models Derived from Kinetic Data
Kinetic data are essential for constructing and validating mechanistic models of catalytic reactions. acs.orgnih.govrsc.org By analyzing how the reaction rate changes with varying concentrations of reactants, catalyst, and other additives, researchers can propose plausible sequences of elementary steps that constitute the catalytic cycle. studymind.co.ukuomus.edu.iq
Kinetic studies of this compound-catalyzed reactions have contributed significantly to the understanding of their underlying mechanisms. For instance, in Pd-catalyzed C-N coupling reactions, kinetic data have supported mechanistic models involving the participation of both the amine and the base in steps prior to or during the rate-limiting step. chemrxiv.org The observed negative order dependence on certain bases, such as DBU, has implicated an amine-base exchange process at the palladium center as potentially turnover-limiting. chemrxiv.org
Furthermore, for (this compound)Pd-catalyzed reactions, kinetic analysis, combined with other techniques like NMR and computational studies, has helped identify ligand-enabled mechanism changes. nih.gov For example, a shift from a neutral to an ionic pathway for N-H cleavage has been identified, which facilitates efficient catalysis with weak bases. nih.gov This involves the acidification of the amine bound to a cationic palladium center, making it susceptible to deprotonation by even moderate bases. nih.gov
Computational studies employing microkinetic modeling, informed by theoretical calculations of free energy profiles, have been used to analyze the mechanism of this compound-catalyzed aromatic fluorination, providing insights into regioselectivity and identifying the reductive elimination as a key step with a high free energy barrier. researchgate.netresearchgate.netresearchgate.netresearchgate.net These models help to bridge the gap between computed free energies and experimental kinetic data, allowing for a more quantitative understanding of the catalytic process. researchgate.net
Data from kinetic experiments, such as initial rate measurements under varying concentrations, are critical for developing these mechanistic models. For example, observing a nominally zeroth-order dependence on certain reactants can suggest that steps involving those species are not rate-determining. nih.gov
Substrate Scope Expansion and Ligand Design Principles for Alphos Analogs
Versatility of AlPhos Across Diverse Substrate Classes
This compound has proven versatile across a range of substrate classes in palladium-catalyzed reactions. It is notably effective for the room-temperature fluorination of various activated (hetero)aryl triflates. nih.govescholarship.org Beyond fluorination, this compound has been successfully applied in Buchwald-Hartwig cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds. wikipedia.org Its palladium complexes have also been employed in carbon-sulfur cross-coupling reactions for the synthesis of aryl thioethers from thiols and aromatic electrophiles. wikipedia.org
A key advantage of this compound-supported catalysts is their ability to tolerate hindered substrates and operate efficiently at room temperature with low catalyst loading. wikipedia.org This broad applicability extends to the amination of a variety of aryl halides and triflates, as well as the arylation of thiophenes. wikipedia.org In carbon-nitrogen coupling, this compound has enabled reactions with primary amines and amides, often utilizing bases like DBU. amazonaws.com The ligand supports the coupling of diverse amine nucleophiles, including unhindered amines, those containing five-membered ring N-heterocycles, and challenging α-tertiary primary amines, which previously often required different catalytic systems for optimal results. researchgate.net Furthermore, this compound has been utilized in the fluorination of complex molecules, including heteroaryl triflates and natural product derivatives such as estrone (B1671321) and tyrosine. rsc.org
Expansion to Challenging Aryl and Heteroaryl Substrates
A significant contribution of this compound has been its ability to enable transformations involving challenging aryl and heteroaryl substrates. The ligand is effective in converting aryl triflates and bromides that are prone to forming mixtures of regioisomers into the desired aryl fluoride (B91410) products with high regioselectivity. nih.govescholarship.org For substrates featuring strongly electron-donating groups in the para position, such as 4-methoxyphenyl (B3050149) triflate or 4-bromoanisole (B123540), which were previously difficult and often yielded undesired meta isomers, this compound reverses the selectivity, favoring the desired product. nih.gov Studies have shown that a variety of aryl triflates and bromides can be converted to the corresponding aryl fluorides in high yields with excellent regioselectivity, often exceeding >100:1 for the desired isomer. nih.gov
This compound-supported catalysts are competent for activated (hetero)aromatic triflates bearing a range of functional groups, including nitro, formyl, methyl ketone, redox-active anthraquinone, sulfonamide, and tertiary amine functionalities. nih.gov Heteroaryl triflates derived from structures like flavone, quinolines, and quinazoline (B50416) have also been successfully converted in high yields. nih.gov In carbon-nitrogen coupling reactions, this compound has been applied to the challenging coupling of hindered, electron-deficient anilines with bulky (hetero)aryl halides. researchgate.net While some other ligands have shown limited success with five-membered heteroaryl amines or halides, this compound has been used in certain examples, including those with electron-withdrawing substituents. researchgate.net Heteroaryl chlorides, such as those containing thiophene (B33073) and pyrimidine (B1678525) motifs, and heterocyclic amines like 5-aminoindole (B14826) and 3-amino-2-methoxypyridine, are compatible substrates for this compound-catalyzed C-N coupling. amazonaws.com The ligand has been instrumental in enabling the transformation of electron-rich and heteroaryl substrates in Pd-catalyzed aromatic fluorination, which were previously considered challenging. rsc.orgacs.org Theoretical studies on related ligand systems (e.g., L5) suggest that further ligand design could potentially suppress regioisomer formation even in difficult cases like 4-bromoanisole and lower energy barriers compared to this compound catalysis. researchgate.netresearchgate.net
Rational Design Strategies for Enhanced this compound Ligand Performance
The development of this compound and its analogs is a prime example of how rational ligand design can lead to enhanced catalyst performance and enable challenging chemical transformations. mit.edu The choice of the supporting ligand on palladium is critical, as it influences the catalyst's ability to facilitate the desired reaction pathway while minimizing the formation of catalytically inactive species. mit.edu Rational design strategies aim to tailor ligand properties to expand substrate scope, improve efficiency, and allow for milder reaction conditions. nih.gov
Tailoring Ligand-Substrate Interactions for Selectivity
Tailoring the interactions between the ligand and the substrate is a key aspect of rational design aimed at enhancing selectivity. This compound is known for enabling high regioselectivity in the fluorination of aryl triflates and bromides that are prone to producing regioisomeric mixtures. nih.govescholarship.org For instance, with substrates having strongly electron-donating groups in the para position, this compound reverses the typical selectivity, favoring the desired product. nih.gov
Mechanistic investigations, including analysis of solid-state structures of palladium complexes and DFT calculations, have provided insights into how this compound influences ligand-substrate interactions to achieve enhanced reactivity and selectivity. nih.govescholarship.org The concept of utilizing attractive noncovalent interactions between the ligand and the substrate is an emerging strategy for controlling positional selectivity in cross-coupling reactions. acs.org Theoretical studies suggest that increasing ligand-substrate repulsion can be an important feature for achieving higher selectivity in certain transformations. researchgate.netresearchgate.net Tailoring these ligand-substrate interactions is a direct focus within the rational design principles for this compound analogs. acs.org
Modifying Electronic Environments for Reactivity Enhancement
Modifying the electronic environment of the ligand and, consequently, the metal center is another critical strategy in rational ligand design to enhance catalytic reactivity. Analysis of solid-state structures and DFT calculations have been employed to understand the origin of the enhanced reactivity observed with this compound. nih.govescholarship.org These studies help to elucidate how the electronic properties of the ligand influence key steps in the catalytic cycle, such as reductive elimination. The desired carbon-fluorine reductive elimination, for example, is particularly challenging but is uniquely promoted by certain biaryl monophosphine ligands like this compound. nih.gov The enhanced reactivity observed in stoichiometric reactions with this compound-supported palladium complexes has been successfully translated to catalytic processes. nih.gov
Theoretical calculations indicate that creating a negative charge in the space around the anionic species bonded to palladium, such as the fluoride ion in fluorination reactions, can be important for accelerating the reaction rate. researchgate.netresearchgate.net More generally, the electronic properties of ligands are known to play a significant role in the efficiency of catalytic systems. acs.org Bulky, electron-rich phosphine (B1218219) ligands are particularly effective because they facilitate fundamental catalytic steps like oxidative addition and reductive elimination, which in turn expands the range of compatible substrates and allows for milder reaction conditions. nih.gov DFT studies can be used to compare the energetics of catalytic cycles supported by different ligands, providing a theoretical basis for understanding and predicting reactivity enhancements. researchgate.net
Catalyst System Development and Sustainability in Alphos Catalysis
AlPhos-Based Precatalyst Architectures (e.g., [(AlPhosPd)₂•COD], Buchwald Precatalysts)
The development of efficient and robust precatalysts is crucial for successful cross-coupling reactions, ensuring the controlled generation of the active catalytic species, typically monoligated Pd(0) (LPd(0)). acs.orgsigmaaldrich.com this compound has been incorporated into several precatalyst architectures, including dimeric palladium(0) complexes and various generations of Buchwald precatalysts.
One notable this compound-based precatalyst is the dimeric palladium(0) complex, such as [(AlPhosPd)₂•COD] (COD = 1,5-cyclooctadiene). sigmaaldrich.comchemrxiv.orgacs.orgwikipedia.orgweblio.jpwikipedia.org This type of precatalyst is a pre-ligated form of Pd(0) that can rapidly react with aryl (pseudo)halides to enter the catalytic cycle. nih.govnih.gov [(AlPhosPd)₂•COD] has been specifically highlighted for its effectiveness in Pd-catalyzed fluorination reactions, enabling regioselective and room-temperature C-F bond formation from aryl triflates and bromides. sigmaaldrich.comacs.org Studies using ³¹P NMR have indicated that the oxidative addition (OA) complex is a likely resting state in catalytic cycles involving this precatalyst in C-N coupling reactions. chemrxiv.org
This compound is also a component in advanced generations of Buchwald precatalysts. The Buchwald group has developed several generations (G1-G6) of palladium precatalysts designed to efficiently generate the active LPd(0) species. sigmaaldrich.comsigmaaldrich-jp.comnih.gov While earlier generations (G1-G5), often based on Pd(II) palladacycles, were developed to accommodate a range of phosphine (B1218219) ligands, the formation of G4 and G5 precatalysts with extremely bulky ligands like this compound proved difficult. sigmaaldrich-jp.com
This challenge led to the development of the sixth generation (G6) Buchwald precatalysts, which are based on palladium-based oxidative addition complexes (OACs). researchgate.netsigmaaldrich.comsigmaaldrich-jp.comscientificlabs.co.uk this compound Pd G6 Br is an example of a G6 Buchwald precatalyst. scientificlabs.co.uknih.gov These G6 precatalysts offer a convenient alternative to previous palladacycle-based systems, particularly for very bulky biarylphosphine ligands like this compound, where palladacycle formation is less facile. researchgate.netscientificlabs.co.uk G6 precatalysts are easily prepared, often in a single step at room temperature, and can accommodate bulky ligands effectively. researchgate.netsigmaaldrich.com
The design of G6 precatalysts allows for the independent tuning of the anionic ligand (X), the phosphine ligand (L), and the aryl group (Ar), providing versatility and the potential for optimizing solubility, stability, and reactivity. sigmaaldrich.com These OAC precatalysts are considered "on-cycle" intermediates, potentially leading to higher reactivity and selectivity. sigmaaldrich.comwikipedia.org
Stability and Handling Characteristics of Catalytic Systems (e.g., Benchtop Stability)
The stability and ease of handling of catalytic systems are critical for practical applications. This compound-based catalytic systems, particularly those utilizing advanced precatalyst architectures, have demonstrated notable stability characteristics.
Buchwald G6 precatalysts, including those incorporating bulky ligands like this compound, are reported to be air-, moisture-, and thermally-stable. sigmaaldrich.comsigmaaldrich-jp.com This inherent stability simplifies their handling and storage, allowing for long-term storage without the stringent exclusion of air or water typically required for air-sensitive catalysts. researchgate.netnih.gov
Specifically, the this compound-ligated Pd(0) precatalyst [(AlPhosPd)₂•COD] has been shown to be stable on the benchtop. sigmaaldrich.com Full catalytic activity was retained even after being exposed to air for one week. sigmaaldrich.com This benchtop stability is a significant advantage for the practical use of this compound in various cross-coupling reactions.
The stability of these precatalysts contributes to the efficient generation of the active LPd(0) species under mild conditions, allowing for lower catalyst loadings and shorter reaction times in catalytic transformations. sigmaaldrich.comsigmaaldrich-jp.comnih.gov The pre-association of the ligand with the metal center in precatalysts, compared to in-situ ligand coordination, generally leads to higher activity. sigmaaldrich.com
Strategies for Catalyst Regeneration and Reuse in this compound Systems
General strategies for catalyst regeneration can involve thermal methods, chemical treatments, or electrochemical techniques. numberanalytics.com Thermal regeneration might include calcination or reduction to remove deposits or restore the metal's oxidation state. numberanalytics.com Chemical regeneration techniques, such as leaching or oxidation, are used to remove impurities or restore the catalyst surface. numberanalytics.com Novel regeneration methods like microwave-assisted or plasma-assisted regeneration are also being explored. numberanalytics.com
In the context of palladium catalysis, deactivation can occur through various mechanisms, including poisoning of active sites or leaching of the active metal. numberanalytics.comfau.eu For palladium-based catalysts, strategies to enhance stability, such as incorporating foreign elements like phosphorus, have been explored in some systems to improve tolerance to poisoning agents like carbon monoxide. fau.eu Reactivation processes, such as treatment with atmospheric oxygen, have been integrated into some technical processes to restore the activity of poisoned catalysts. fau.eu
While the high stability of this compound-based precatalysts to air and moisture is well-documented sigmaaldrich.comsigmaaldrich-jp.com, detailed studies specifically outlining regeneration and reuse cycles for this compound-ligated palladium catalysts in various cross-coupling applications are not prominently featured in the provided snippets. Research on catalyst reuse often involves testing the catalyst's performance over multiple cycles under reaction conditions. researchgate.net The feasibility and efficiency of regenerating this compound-based catalysts would likely depend on the specific deactivation pathways encountered in a given reaction and the development of appropriate regeneration protocols tailored to the catalyst structure and the nature of the deactivating species.
Advanced Research Perspectives and Broader Impact
Integration of AlPhos in Complex Organic Synthesis (e.g., Natural Products, Pharmaceutical Intermediates)
This compound ligands, including specific variants like tBuBrettPhos and the fluorinated this compound (L1), play a crucial role in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. These ligands are particularly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-F bond formation, which are essential for constructing the carbon-nitrogen and carbon-fluorine bonds prevalent in many biologically active compounds. smolecule.comwikipedia.org
In Buchwald-Hartwig cross-coupling reactions, this compound ligands facilitate the formation of carbon-nitrogen bonds from aryl halides or triflates and amines or amides under mild conditions. smolecule.comwikipedia.orgsigmaaldrich.comnih.gov This transformation is widely applied in the synthesis of pharmaceutical intermediates. For instance, tBuBrettPhos-supported catalysts have been shown to be effective in the amidation of aryl electrophiles, including challenging heteroaryl substrates and those bearing sensitive functional groups. nih.gov The ability to perform these couplings with weaker bases and tolerate unprotected protic functional groups further expands their utility in complex synthetic routes. nih.govchemrxiv.org
Furthermore, this compound ligands have been instrumental in the development of efficient methods for the synthesis of regioselective aryl fluorides through palladium-catalyzed fluorination of aryl triflates and bromides. wikipedia.orgacs.orgsigmaaldrich.comsigmaaldrich.comacs.orgmit.edunih.gov This is particularly significant as fluorinated aromatic compounds are highly valued in the pharmaceutical and agrochemical industries. sigmaaldrich.comacs.orgnih.gov The fluorinated this compound (L1) ligand, specifically designed for this transformation, enables room-temperature fluorination with high regioselectivity, minimizing the formation of undesired isomers that can complicate purification in complex synthesis. acs.orgsigmaaldrich.comacs.orgmit.edunih.gov
The application of this compound-ligated palladium catalysts in various cross-coupling reactions, such as Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings, further underscores their versatility in constructing diverse molecular architectures relevant to natural product and pharmaceutical synthesis. sigmaaldrich.comsmolecule.com
Potential for Industrial-Scale Catalytic Applications
The high efficiency, broad substrate scope, and often milder reaction conditions offered by catalytic systems employing this compound ligands make them highly attractive for industrial-scale applications. smolecule.comwikipedia.org The ability to achieve high yields with lower catalyst loadings translates to reduced costs and less waste, which are critical considerations in industrial processes. smolecule.com
Improved synthetic methods for the preparation of biaryl-based phosphine (B1218219) ligands, including tBuBrettPhos, featuring the use of less hazardous reagents and providing high yields, are particularly significant for their large-scale preparation required for industrial use. researchgate.netnih.gov
The application of this compound-supported catalysts in key reactions like Buchwald-Hartwig amination and aryl fluorination is directly relevant to the large-scale production of active pharmaceutical ingredients and agrochemicals. smolecule.comsigmaaldrich.comsmolecule.com The development of robust and easily handled precatalysts incorporating this compound ligands also contributes to their potential for industrial implementation by simplifying catalyst handling and improving reproducibility. sigmaaldrich.comchemrxiv.orgnih.gov
While homogeneous catalysis using these ligands is prevalent, the potential for adapting this compound-catalyzed reactions to continuous flow processes is being explored, which can offer advantages in terms of safety, scalability, and efficiency for industrial production. chemrxiv.orgacs.org The development of heterogeneous catalysts incorporating similar ligand structures could further facilitate separation and recycling in large-scale applications. acs.org
Exploration of this compound with Non-Palladium Transition Metals (e.g., Ruthenium)
While palladium is the most widely reported metal in conjunction with this compound ligands, research is expanding to explore their utility with other transition metals. Dialkylbiaryl phosphine ligands, the class to which this compound belongs, have demonstrated utility with a range of transition metals beyond palladium, including nickel, gold, silver, copper, rhodium, and ruthenium. wikipedia.org
The exploration of this compound with non-palladium metals like ruthenium is driven by the potential to develop more cost-effective and sustainable catalytic systems, as well as to enable new reaction pathways and selectivities. Ruthenium-catalyzed transformations, such as hydrogenation and transfer hydrogenation, are important in organic synthesis. While specific detailed research findings on this compound specifically with ruthenium were not extensively detailed in the provided search results within the context of the given citations, the broader application of bulky dialkylbiaryl phosphine ligands with ruthenium suggests a promising area for future research with this compound variants. wikipedia.org This could lead to the development of novel this compound-ligated ruthenium catalysts for various reduction or other catalytic processes.
Future Directions in Homogeneous and Heterogeneous Catalysis with this compound Variants
Future research directions for this compound ligands in catalysis are poised to focus on several key areas, including the design of novel ligand variants, their application in new reaction methodologies, and the development of heterogeneous catalytic systems.
Further ligand design efforts aim to address current limitations, such as improving regioselectivity and catalytic activity for challenging substrates in reactions like aryl fluorination. researchgate.netnih.gov Theoretical calculations are being employed to understand the key ligand features that influence reactivity and selectivity, guiding the synthesis of next-generation this compound variants. researchgate.netnih.gov
Expanding the scope of this compound catalysis to new transformations beyond the well-established cross-coupling reactions is another important direction. This could involve exploring their utility in C-H functionalization, polymerization, or asymmetric catalysis by incorporating chiral elements into the ligand structure.
The development of heterogeneous catalysts incorporating this compound or related bulky phosphine ligands is crucial for facilitating catalyst recovery and reuse, which is highly desirable for industrial processes and sustainability. Strategies could involve immobilizing the ligands or their metal complexes onto solid supports while maintaining their catalytic activity and accessibility to substrates. acs.orgresearchgate.net Research into robust and recyclable heterogeneous this compound catalysts is expected to be a significant area of focus.
The continued development of well-defined and stable precatalysts featuring this compound ligands will also be important for improving the reliability and efficiency of catalytic reactions in both academic and industrial settings. chemrxiv.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
